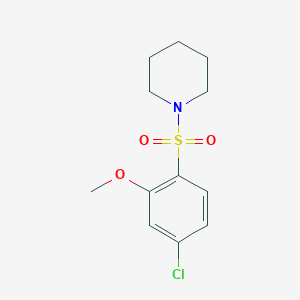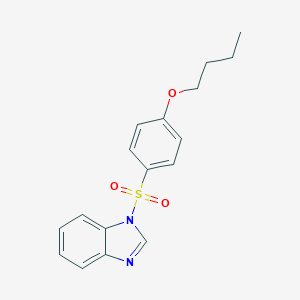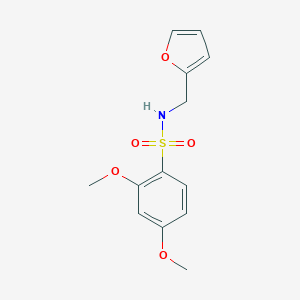![molecular formula C13H9BrN2O3 B226468 2-{[(5-Bromo-2-pyridinyl)amino]carbonyl}benzoic acid](/img/structure/B226468.png)
2-{[(5-Bromo-2-pyridinyl)amino]carbonyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(5-Bromo-2-pyridinyl)amino]carbonyl}benzoic acid, also known as BPCA, is a chemical compound with a molecular formula of C13H8BrN3O3. It is a white to pale yellow powder that is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide. BPCA has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-{[(5-Bromo-2-pyridinyl)amino]carbonyl}benzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. 2-{[(5-Bromo-2-pyridinyl)amino]carbonyl}benzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
2-{[(5-Bromo-2-pyridinyl)amino]carbonyl}benzoic acid has been shown to have a number of biochemical and physiological effects in the body. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death.
Advantages and Limitations for Lab Experiments
2-{[(5-Bromo-2-pyridinyl)amino]carbonyl}benzoic acid has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive compared to other compounds with similar properties. It is also stable under a wide range of conditions, making it easy to handle and store. However, 2-{[(5-Bromo-2-pyridinyl)amino]carbonyl}benzoic acid has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are many potential future directions for research involving 2-{[(5-Bromo-2-pyridinyl)amino]carbonyl}benzoic acid. One area of interest is in the development of new drugs and therapies based on 2-{[(5-Bromo-2-pyridinyl)amino]carbonyl}benzoic acid's anti-inflammatory and anti-tumor properties. Another area of research is in the study of 2-{[(5-Bromo-2-pyridinyl)amino]carbonyl}benzoic acid's effects on the immune system and its potential applications in the treatment of autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-{[(5-Bromo-2-pyridinyl)amino]carbonyl}benzoic acid and its potential interactions with other compounds and pathways in the body.
Synthesis Methods
The synthesis of 2-{[(5-Bromo-2-pyridinyl)amino]carbonyl}benzoic acid can be achieved through a multi-step process that involves several chemical reactions. One common method involves the reaction of 2-amino-5-bromopyridine with phthalic anhydride in the presence of a catalyst such as zinc chloride. The resulting product is then treated with acetic anhydride to form the final 2-{[(5-Bromo-2-pyridinyl)amino]carbonyl}benzoic acid compound.
Scientific Research Applications
2-{[(5-Bromo-2-pyridinyl)amino]carbonyl}benzoic acid has been extensively studied for its potential applications in various scientific fields. One major area of research is in the development of new drugs and therapies. 2-{[(5-Bromo-2-pyridinyl)amino]carbonyl}benzoic acid has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases such as cancer and arthritis.
properties
Product Name |
2-{[(5-Bromo-2-pyridinyl)amino]carbonyl}benzoic acid |
|---|---|
Molecular Formula |
C13H9BrN2O3 |
Molecular Weight |
321.13 g/mol |
IUPAC Name |
2-[(5-bromopyridin-2-yl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C13H9BrN2O3/c14-8-5-6-11(15-7-8)16-12(17)9-3-1-2-4-10(9)13(18)19/h1-7H,(H,18,19)(H,15,16,17) |
InChI Key |
ODSXLWIPMFZDNY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(C=C2)Br)C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine](/img/structure/B226394.png)
![1-[(4-Chloro-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B226402.png)
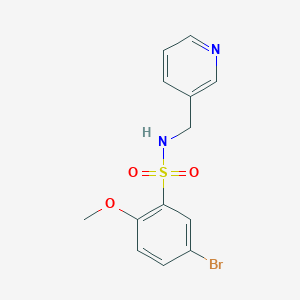
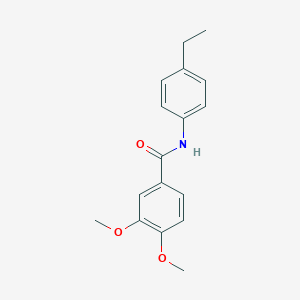
![1-[(3,4-Dichlorophenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B226412.png)
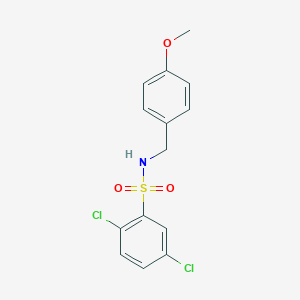
![2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B226427.png)
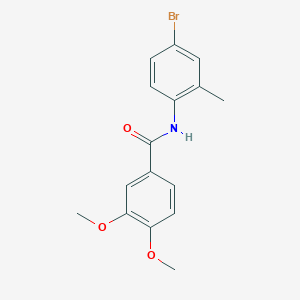

![N-{4-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl}-4-chlorobenzamide](/img/structure/B226430.png)
![1-[(4-benzoyl-1-piperazinyl)carbonyl]-9H-fluoren-9-one](/img/structure/B226431.png)
